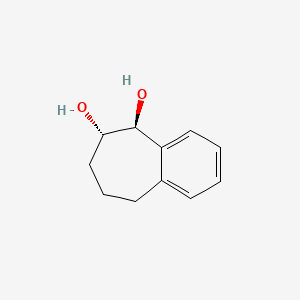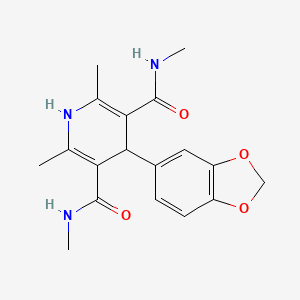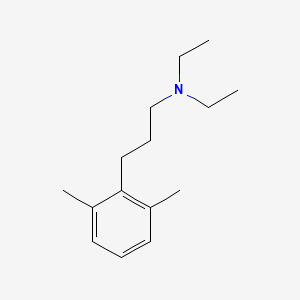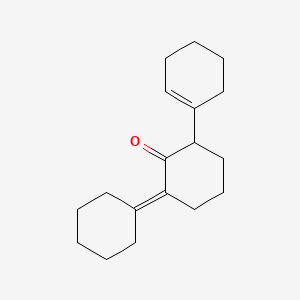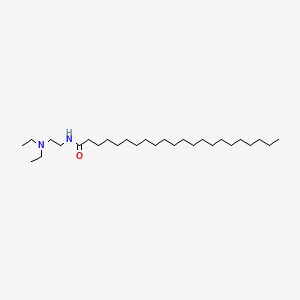
Behenamidoethyl diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Behenamidoethyl diethylamine is an organic compound that belongs to the class of amines. It is derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is commonly used in cosmetic products, particularly in hair conditioning formulations, due to its ability to leave hair easy to comb, supple, soft, and shiny .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Behenamidoethyl diethylamine can be synthesized through the reaction of behenic acid with diethylamine. The process involves the amidation of behenic acid with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where behenic acid and diethylamine are combined in the presence of a catalyst. The reaction mixture is heated to the desired temperature, and the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Behenamidoethyl diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
Behenamidoethyl diethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug formulations.
Industry: Widely used in the formulation of hair care products and other personal care items
Wirkmechanismus
The mechanism of action of behenamidoethyl diethylamine involves its interaction with hair proteins and other biomolecules. The compound’s amine group can form hydrogen bonds with keratin, enhancing the hair’s texture and manageability. Additionally, its long hydrophobic chain helps to smooth the hair cuticle, providing a shiny and soft appearance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Stearamidoethyl diethylamine
- Oleamidoethyl diethylamine
- Lauramidoethyl diethylamine
Comparison
Behenamidoethyl diethylamine is unique due to its long-chain fatty acid (behenic acid) component, which provides superior conditioning properties compared to shorter-chain analogs like lauramidoethyl diethylamine. The longer chain length enhances its ability to smooth and soften hair, making it a preferred choice in high-end hair care formulations .
Eigenschaften
CAS-Nummer |
108737-15-1 |
|---|---|
Molekularformel |
C28H58N2O |
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]docosanamide |
InChI |
InChI=1S/C28H58N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28(31)29-26-27-30(5-2)6-3/h4-27H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
KHPAAXRLVYMUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


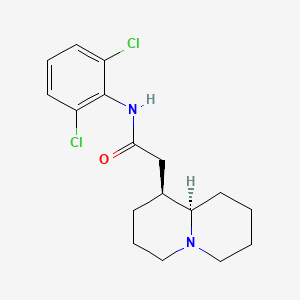



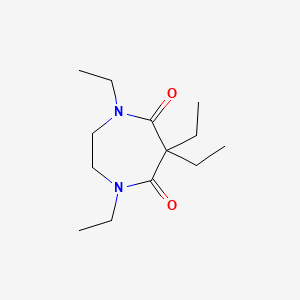
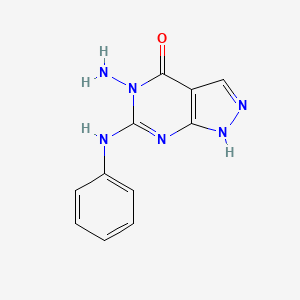
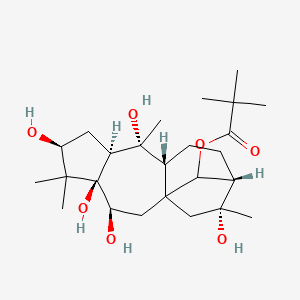
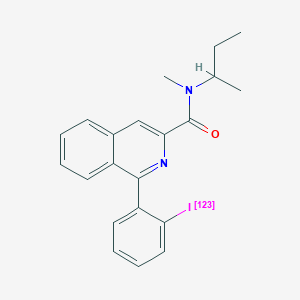
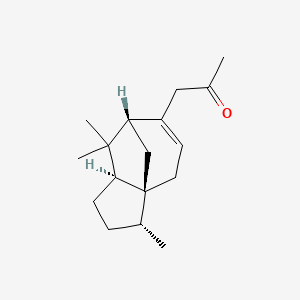
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)
